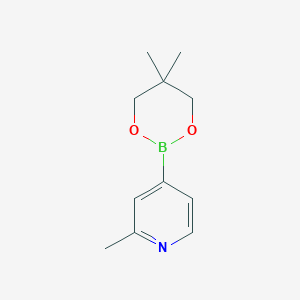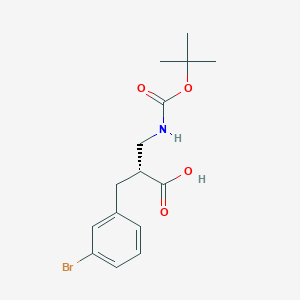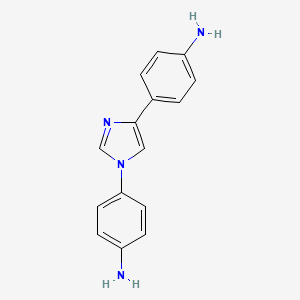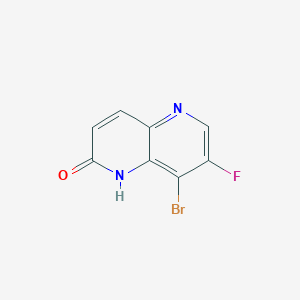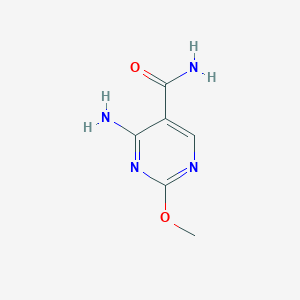![molecular formula C17H11N5O4 B12951363 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with phenyl and nitrophenyl substituents, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts or specific reagents to improve yield and selectivity .
Industrial production methods for this compound may involve scalable processes that ensure high purity and yield. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyridines: These compounds have a similar triazole-pyrazine core but differ in the substituents and their positions on the ring.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These derivatives may have different substituents on the triazole or pyrazine rings, leading to variations in their biological activity and chemical properties.
Propriétés
Formule moléculaire |
C17H11N5O4 |
|---|---|
Poids moléculaire |
349.30 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C17H11N5O4/c23-16-15-19-21(12-6-8-13(9-7-12)22(25)26)17(24)20(15)10-14(18-16)11-4-2-1-3-5-11/h1-10H,(H,18,23) |
Clé InChI |
CFDVLOVZMDCLSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)

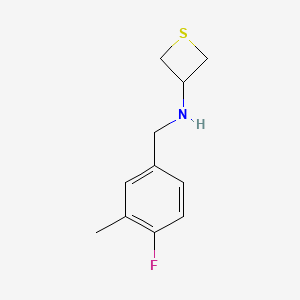

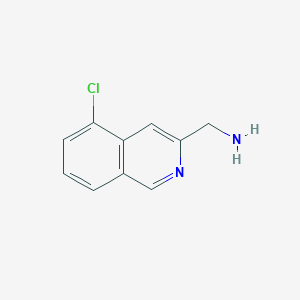
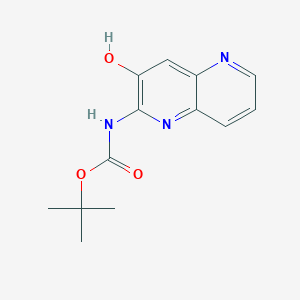
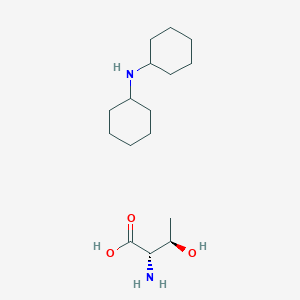
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
